molecular formula C16H19ClN4O B12268494 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

Cat. No.: B12268494
M. Wt: 318.80 g/mol
InChI Key: IAHQFVIAMLMRSE-UHFFFAOYSA-N
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Description

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a compound that features a piperazine ring substituted with a 4-chlorophenylmethyl group and a methoxypyrimidine moiety

Preparation Methods

The synthesis of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine

InChI

InChI=1S/C16H19ClN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3

InChI Key

IAHQFVIAMLMRSE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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